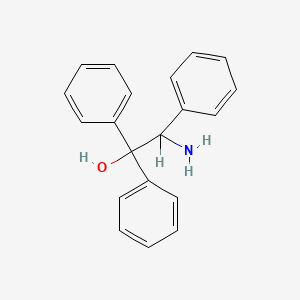

2-amino-1,1,2-triphenylethanol

Description

Significance of Enantiomerically Pure Compounds in Modern Organic Chemistry

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they often share identical physical properties in an achiral environment, their reactivity can differ dramatically in the presence of other chiral molecules, such as the enzymes and receptors found in biological systems. This distinction is critically important in the pharmaceutical industry, as the two enantiomers of a drug can have vastly different pharmacological effects. One enantiomer may be therapeutically beneficial, while the other could be inactive or even cause harmful side effects.

The demand for enantiomerically pure compounds extends beyond medicine into agrochemicals, flavorings, and advanced materials. westlake.edu.cn Consequently, the development of reliable methods for producing single-enantiomer products, known as asymmetric synthesis, is a central goal in modern organic chemistry. acs.org The ability to create these optically pure compounds efficiently is crucial for developing safer drugs and more effective chemical products. cymitquimica.com

Role of β-Amino Alcohols as Chiral Ligands and Auxiliaries

β-amino alcohols, which have their amino and hydroxyl groups on adjacent carbon atoms, are particularly effective tools in asymmetric synthesis. acs.orgresearchgate.net They are frequently used as chiral ligands and chiral auxiliaries to influence the stereochemical outcome of a chemical reaction.

As chiral ligands , they coordinate with metal atoms to form chiral catalysts. mdpi.com The steric and electronic properties of the amino alcohol ligand create a specific three-dimensional environment around the metal's active site. This chiral pocket directs the approach of reactants, favoring the formation of one enantiomer over the other. The nitrogen and oxygen atoms of the amino and hydroxyl groups are effective at chelating to metal centers, forming stable complexes that can catalyze reactions with high enantioselectivity. mdpi.com

As chiral auxiliaries , these molecules are temporarily incorporated into a non-chiral substrate molecule. The inherent chirality of the auxiliary then directs subsequent reactions on the substrate, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation is complete, the chiral auxiliary is cleaved from the product, having served its purpose of inducing asymmetry. Many β-amino alcohols are derived from readily available natural sources like amino acids, making them accessible starting materials. researchgate.net

Overview of Academic Research on 2-Amino-1,1,2-triphenylethanol

This compound is a chiral β-amino alcohol that has attracted academic interest due to its bulky triphenyl structure, which provides significant steric hindrance useful for inducing high levels of stereoselectivity in chemical reactions. cymitquimica.com Its structure features an amino group and a hydroxyl group attached to a carbon backbone with three phenyl group substituents. cymitquimica.com

Research has focused on the synthesis of its enantiomerically pure forms and its application as a catalyst or chiral auxiliary. thieme-connect.comthieme-connect.com One synthetic route to the related compound, (S)-2-amino-1,2,2-triphenylethanol, involves the regioselective ring-opening of (S)-triphenylethylene oxide with an azide (B81097), followed by reduction. acs.orgacs.org Another approach to synthesizing N,N-dialkyl-2-amino-1,1,2-triphenylethanols utilizes a dynamic resolution mediated by a chiral auxiliary during the nucleophilic substitution of α-bromo esters. thieme-connect.comthieme-connect.de

A significant area of investigation has been the use of this compound and its derivatives as chiral catalysts, particularly for the enantioselective addition of organometallic reagents to carbonyl compounds. thieme-connect.com For example, it has been explored in the addition of dialkylzinc reagents to aldehydes, a key carbon-carbon bond-forming reaction. thieme-connect.comthieme-connect.com In these studies, the amino alcohol is often converted into a more complex ligand, such as an imine, which then coordinates with a metal like titanium. thieme-connect.comresearchgate.net The resulting chiral complex catalyzes the addition reaction, yielding a chiral secondary alcohol with a high degree of enantiomeric purity.

Research has shown that structural modifications to the this compound framework, such as altering the substituents on the nitrogen atom, can have a significant impact on the catalyst's effectiveness and the enantioselectivity of the reaction. thieme-connect.comresearchgate.net

Table 1: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025) Using Catalysts Derived from this compound

This table presents data on the effectiveness of different chiral ligands derived from this compound as catalysts in the addition of diethylzinc to benzaldehyde, a common benchmark reaction for testing new chiral catalysts. The enantiomeric excess (e.e.) indicates the degree of stereoselectivity achieved.

| Catalyst/Ligand System | Enantiomeric Excess (e.e.) (%) | Configuration of Product | Source |

| (R)-2-Amino-1,1,2-triphenylethanol derived imine-alkoxytitanium complex | 92% | (R) | thieme-connect.com |

| N-Methyl-N-(S)-1-phenylethyl-substituted catalyst | High | Not specified | thieme-connect.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-1,1,2-triphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNFUXDRYQQYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975951 | |

| Record name | 2-Amino-1,1,2-triphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60539-17-5 | |

| Record name | β-Amino-α,α-diphenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60539-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-1,1,2-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060539175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,1,2-triphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1,1,2 Triphenylethanol

Enantioselective Preparation of 2-Amino-1,1,2-triphenylethanol

The creation of enantiomerically pure this compound relies on advanced asymmetric synthesis techniques. These methods are designed to control the stereochemistry at the C2 position, leading to either the (S) or (R) enantiomer with high optical purity.

A highly effective strategy for the enantioselective synthesis of (S)-2-amino-1,1,2-triphenylethanol involves the ring-opening of a chiral epoxide precursor. acs.orgacs.org This method capitalizes on the predictable stereochemical outcome of nucleophilic attack on an epoxide ring.

The synthesis commences with (S)-triphenylethylene oxide, a chiral epoxide. The reaction of this epoxide with diisopropoxytitanium(IV) diazide, [Ti(iPrO)₂(N₃)₂], in a benzene (B151609) solution at 70 °C proceeds in a completely regioselective and stereospecific manner. acs.orgacs.orgacs.org The azide (B81097) nucleophile attacks the C2 carbon of the epoxide, leading to the formation of (S)-2-azido-1,2,2-triphenylethanol. acs.orgacs.org This particular reagent is noted for its ability to direct the nucleophilic attack to the desired position, a challenge in sterically hindered systems. acs.org The reaction is swift, reaching complete conversion in about half an hour. acs.org The stereochemistry of the starting epoxide is retained in the product, making this a reliable stereospecific transformation.

Table 1: Key Reagents in Epoxide Ring-Opening

| Starting Material | Reagent | Intermediate Product | Key Characteristics |

|---|

Following the formation of the azido (B1232118) alcohol, the next step is the reduction of the azide group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The intermediate, (S)-2-azido-1,2,2-triphenylethanol, is dissolved in methanol (B129727) and subjected to hydrogenation over a 10% Palladium on carbon (Pd/C) catalyst. acs.org The reaction is typically conducted under a hydrogen atmosphere with vigorous stirring for several hours at room temperature, resulting in a quantitative yield of the crude (S)-2-amino-1,1,2-triphenylethanol after filtration and concentration. acs.org

Another prominent route involves the enantioselective reduction of a prochiral ketone precursor, 2-amino-1,1,2-triphenylethanone. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), under controlled conditions to produce the amino alcohol. For large-scale production, continuous flow systems using a packed-bed microreactor with an immobilized Pd/C catalyst have been developed, offering high conversion and enantiomeric excess with significantly reduced reaction times compared to batch processes.

Reductive amination represents an alternative and widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.comyoutube.com This can be performed as a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent that selectively reduces the imine in the presence of the carbonyl group. wikipedia.orgyoutube.com

In the context of this compound synthesis, this strategy can be applied through the enantioselective reduction of ketoxime ethers derived from the corresponding ketone precursor. Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective for this transformation because they are less reactive towards ketones but readily reduce the more electrophilic iminium ion intermediate. masterorganicchemistry.comyoutube.com Asymmetric reductive amination, employing a chiral catalyst, can be used to synthesize enantiopure chiral amines from achiral carbonyl starting materials. wikipedia.org

When an enantioselective synthesis is not employed, a racemic mixture of the target compound or its precursors is often produced. Chiral resolution is a method used to separate these racemates into their individual enantiomers. libretexts.orgtcichemicals.com

One common approach is to react the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org For instance, a racemic carboxylic acid precursor could be resolved using a chiral amine like (S)-1-phenylethylamine to form diastereomeric salts, which are then separated. libretexts.org

Another powerful technique is kinetic resolution, which takes advantage of the different reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.org Enzymatic catalysis is often used for this purpose. For example, a racemic mixture of this compound can be resolved using a lipase (B570770) such as Candida antarctica lipase B (CAL-B) in a process called dynamic kinetic resolution (DKR). In this method, the enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The process is made more efficient by including a racemization catalyst, like Shvo's catalyst, which continuously converts the acylated enantiomer back to the racemate, theoretically allowing for a 100% yield of the desired enantiomer.

Table 2: Dynamic Kinetic Resolution of this compound

| Component | Role | Result |

|---|---|---|

| Candida antarctica lipase B (CAL-B) | Enantioselective acylation | Selectively acylates the (R)-enantiomer. |

| Shvo's catalyst | Substrate racemization | Racemizes the unreacted (R)-ester. |

| Isopropenyl acetate | Acyl Donor | Provides the acetyl group for the acylation reaction. |

Synthesis of N-Substituted this compound Derivatives

N-substituted derivatives of this compound are of significant interest as they often exhibit enhanced catalytic activity and selectivity compared to the parent compound. acs.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituent on the nitrogen atom.

The primary amino group of this compound serves as a nucleophile that can be readily alkylated. However, direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and dialkylated products, and even quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

Despite this challenge, specific conditions have been developed for both mono- and dialkylation of (S)-2-amino-1,1,2-triphenylethanol. acs.orgacs.org

Dialkylation can be achieved by reacting the amino alcohol with α,ω-dibromides, such as 1,4-dibromobutane (B41627) or 1,5-dibromopentane. This reaction leads to the formation of a cyclic amine structure at the nitrogen, yielding derivatives like (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol and its piperidine (B6355638) analogue. acs.orgacs.org Reaction with methyl iodide leads to the N,N-dimethyl derivative. acs.orgacs.org

Monoalkylation has been successfully performed using reagents like benzyl (B1604629) bromide or 1-iodobutane, leading to the corresponding (S)-2-alkylamino-1,2,2-triphenylethanols. acs.orgacs.org

These N-substituted derivatives have proven to be highly effective ligands in catalytic asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes, achieving enantioselectivities of 94–97%. acs.org

Table 3: Synthesis of N-Substituted (S)-2-Amino-1,1,2-triphenylethanol Derivatives

| Alkylating Agent | Type of Alkylation | Product |

|---|---|---|

| 1,4-Dibromobutane | Dialkylation (Cyclization) | (S)-1,2,2-Triphenyl-2-(1-pyrrolidinyl)-ethanol acs.orgacs.org |

| 1,5-Dibromopentane | Dialkylation (Cyclization) | (S)-2-Piperidino-1,2,2-triphenylethanol acs.orgacs.org |

| 1,5-Dibromo-3-oxapentane | Dialkylation (Cyclization) | (S)-2-Morpholino-1,2,2-triphenylethanol acs.orgacs.org |

| Methyl Iodide | Dialkylation | (S)-2-(Dimethylamino)-1,2,2-triphenylethanol acs.org |

| Benzyl Bromide | Monoalkylation | (S)-2-(Benzylamino)-1,2,2-triphenylethanol acs.orgacs.org |

Synthesis of Cyclic Amino Alcohol Derivatives

The inherent structural features of this compound, specifically the vicinal amino and hydroxyl groups, make it a valuable precursor for the synthesis of various cyclic amino alcohol derivatives. These heterocyclic structures are significant in fields such as asymmetric catalysis, where they often serve as chiral ligands for metal catalysts. The primary cyclic derivatives synthesized from amino alcohols are oxazolines and oxazolidines.

One of the most prominent applications of chiral this compound is in the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. acs.orgnih.gov These ligands are highly valued for their ability to create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. nih.govwikipedia.org

A documented method involves a one-pot synthesis to produce methylene-bridged bis(oxazoline) ligands from (R)-2-amino-1,1,2-triphenylethanol. acs.orgnih.gov This process begins with the condensation of the amino alcohol with a dicarboxylate, such as dimethylmalonate. This forms a bisamide alcohol intermediate in situ. The subsequent and final step is an intramolecular dehydration and cyclization, which is promoted by a catalyst. This reaction cascade yields the desired bis(oxazoline) structure. acs.org

The key transformation is the double cyclization to form the two oxazoline (B21484) rings. This is a well-established method for synthesizing such ligands from chiral amino alcohols. wikipedia.org

A specific example is the synthesis of 2,2′-methylenebis{(4R)-4,5,5-triphenyl-2-oxazoline} (1c) . acs.orgnih.gov In this one-pot procedure, (R)-2-amino-1,1,2-triphenylethanol (6c) is reacted with dimethylmalonate. This is followed by the addition of tetraisopropoxytitanium(IV) (Ti(OiPr)₄), which serves as a catalyst to facilitate the intramolecular dehydrative condensation, thus forming the final bis(oxazoline) product. acs.org

The following table summarizes the research findings for this synthesis:

| Starting Material | Reagents | Catalyst | Product | Yield | Reference |

| (R)-2-Amino-1,1,2-triphenylethanol | Dimethylmalonate | Ti(OiPr)₄ | 2,2′-methylenebis{(4R)-4,5,5-triphenyl-2-oxazoline} | 65% | acs.org |

| This table is interactive. Click on the headers to sort the data. |

While the synthesis of bis(oxazoline) ligands from this compound is documented, the formation of other cyclic derivatives like oxazolidines is also theoretically plausible. Oxazolidines are generally synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. organic-chemistry.org This reaction would lead to a five-membered ring containing both oxygen and nitrogen, but with a different substitution pattern and saturation level compared to oxazolines. However, specific examples detailing the synthesis of oxazolidine (B1195125) derivatives directly from this compound are not extensively covered in the reviewed literature.

Stereochemical and Conformational Analysis of 2 Amino 1,1,2 Triphenylethanol and Its Derivatives

Spectroscopic Probes for Chiral Purity and Configuration

Determining the enantiomeric purity and absolute configuration of 2-amino-1,1,2-triphenylethanol and its derivatives is paramount for their application in asymmetric catalysis. Various spectroscopic techniques are employed for this purpose, with chiroptical methods being particularly powerful.

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for investigating chiral molecules. In a study of chiral triphenylacetic acid esters, which are structurally related to the triphenylmethanol (B194598) framework of the target compound, ECD spectra showed characteristic Cotton effects in the region of trityl UV absorption, confirming the presence of chirality. acs.org This demonstrates the sensitivity of ECD to the chiral environment created by the bulky phenyl groups.

Fluorescence spectroscopy, often in combination with chiral selectors, can also be used for enantiomeric discrimination. For instance, BINOL-based fluorescent probes have been developed for the chiral recognition of amino acids, showcasing the potential for similar systems to be applied to amino alcohols like this compound. mdpi.com The change in fluorescence intensity upon interaction with a chiral analyte can be used to determine the enantiomeric excess. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral derivatizing agents, is another widely used method. The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each enantiomer, allowing for the determination of their ratio.

Solution-State Conformational Analysis

The conformation of this compound and its derivatives in solution dictates their interaction with other molecules and, consequently, their catalytic activity and enantioselectivity. NMR spectroscopy is a primary tool for elucidating these solution-state conformations.

NMR Spectroscopy Studies on Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing specific conformations. In amino alcohols, an intramolecular hydrogen bond can form between the hydroxyl group and the amino group. nih.gov Studies on simpler amino alcohols like 2-aminoethanol have shown the presence of conformers with this OH···N interaction. nih.gov

For this compound, the three bulky phenyl groups significantly influence the conformational preferences. ¹H and ¹³C NMR spectroscopy can provide information about the dihedral angles and the proximity of different groups within the molecule. mdpi.com Chemical shift perturbations and nuclear Overhauser effect (NOE) data can reveal the dominant conformations in different solvents. The polarity of the solvent can affect the strength of intramolecular hydrogen bonds and thus alter the conformational equilibrium. mdpi.comnih.gov

Table 1: Representative NMR Data for Amino Alcohol Derivatives

| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |

| N-Boc-L-alanine | CDCl₃ | 1.45 (s, 9H, C(CH₃)₃), 4.35 (m, 1H, CH) | 28.3 (C(CH₃)₃), 50.1 (CH), 155.5 (CO), 175.9 (COOH) | mdpi.com |

| N-Boc-L-proline | CDCl₃ | 1.43, 1.48 (2s, 9H, C(CH₃)₃), 4.25, 4.35 (2m, 1H, CH) | 28.3, 28.4 (C(CH₃)₃), 59.8, 60.1 (CH), 153.8, 154.6 (CO), 178.9, 179.3 (COOH) | mdpi.com |

Note: This table presents data for related N-Boc protected amino acids to illustrate the type of information obtained from NMR studies on intramolecular interactions and conformational isomers. Specific data for this compound would require dedicated experimental results.

Dynamic Processes and Conformational Flexibility

The dynamic behavior of the hydrogen-bonding arrangement can also be investigated. For example, in solid triphenylmethanol, a related compound, solid-state ²H NMR spectroscopy has shown that the hydroxyl group undergoes jump motions even at low temperatures. acs.org Similar dynamic processes are expected to occur in solution for this compound, influencing its average conformation and reactivity.

Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. nih.gov This includes precise bond lengths, bond angles, and torsion angles, offering a static picture of the preferred conformation.

X-ray Crystallography of this compound Adducts and Complexes

The crystal structure of this compound itself, or more commonly, its adducts and metal complexes, can be determined to understand its solid-state conformation. researchgate.netulisboa.pt For instance, the crystal structure of a pentacoordinate silicon complex with a chiral backbone derived from this compound revealed the cocrystallization of two different rotamers. researchgate.net This highlights the conformational flexibility of the ligand even when coordinated to a central atom.

Studies on triphenylmethane (B1682552) derivatives complexed with crown ethers have also provided insights into the intermolecular interactions that can influence the conformation of the triphenylmethyl group. researchgate.net These studies are relevant as they show how the bulky phenyl groups arrange themselves to accommodate guest molecules.

Table 2: Illustrative Crystallographic Data for a Related Triphenylmethyl Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| (Ph₃COH)₂·12C₄ | Monoclinic | P2₁/n | 13.136(3) | 16.516(3) | 18.174(4) | 98.72(3) | researchgate.net |

Note: This table shows crystallographic data for a triphenylmethanol-crown ether complex to exemplify the type of structural information obtained from X-ray diffraction. Specific data for this compound or its complexes would be required for a direct analysis.

Influence of Molecular Conformation on Enantioselectivity

The conformation of a chiral ligand like this compound is a critical factor in determining the enantioselectivity of a catalyzed reaction. researchgate.net The three-dimensional arrangement of the phenyl groups and the amino and hydroxyl functionalities creates a specific chiral environment around the catalytic center.

In the addition of organozinc reagents to aldehydes, for example, the conformation of the amino alcohol ligand dictates the facial selectivity of the attack on the aldehyde carbonyl group. researchgate.net Theoretical models often propose transition states where the substrate, reagent, and catalyst are arranged in a highly ordered manner. The steric hindrance provided by the bulky phenyl groups of this compound plays a crucial role in favoring one transition state over the other, leading to high enantiomeric excess. researchgate.net The flexibility or rigidity of the ligand's conformation can also impact the catalytic efficiency and the level of enantiocontrol. A more rigid conformation may lead to higher enantioselectivity by reducing the number of competing non-selective reaction pathways.

Applications of 2 Amino 1,1,2 Triphenylethanol in Asymmetric Catalysis

Chiral Ligands in Enantioselective Organometallic Reactions

The core principle behind the use of 2-amino-1,1,2-triphenylethanol as a chiral ligand lies in its ability to form stable complexes with organometallic reagents. The resulting chiral catalyst then orchestrates the approach of a substrate, favoring one pathway over another and leading to the preferential formation of one enantiomer of the product. The steric bulk provided by the three phenyl groups is instrumental in achieving this high degree of selectivity.

Catalytic Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. In its asymmetric variant, chiral ligands are employed to control the stereochemical outcome, yielding valuable chiral secondary alcohols. This compound and its derivatives have proven to be highly effective in this capacity.

The enantioselective addition of diethylzinc (B1219324) to aldehydes has been extensively studied, with various derivatives of this compound demonstrating exceptional performance. For instance, N,N-dialkylated derivatives of (S)-2-amino-1,2,2-triphenylethanol have been synthesized and utilized as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehyde (B42025), achieving enantioselectivities between 94% and 97%. acs.org The most effective ligands from this family, (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol and (S)-2-morpholino-1,2,2-triphenylethanol, have been successfully applied to a broader range of aldehydes. acs.org Specifically, with (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol, a mean enantiomeric excess (ee) of 96.6% was achieved for a series of 16 α-substituted aldehydes, and a 92.8% mean ee for six α-unsubstituted aldehydes. acs.org Similarly, (S)-2-morpholino-1,2,2-triphenylethanol yielded mean enantioselectivities of 96.8% and 91.8% for the same families of aldehydes, respectively. acs.org

Furthermore, the addition of diethylzinc to dicobalt hexacarbonyl complexes of α,β-acetylenic aldehydes, when mediated by (R)-2-piperidino-1,1,2-triphenylethanol, proceeds with outstanding enantioselectivity, ranging from 96% to 99% ee. irbbarcelona.org This method has been applied to the highly enantioselective synthesis of unnatural incrustoporin, achieving a 99% ee. irbbarcelona.org

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by this compound Derivatives

| Ligand | Aldehyde | Enantiomeric Excess (ee) (%) |

| (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol | α-substituted aldehydes (mean) | 96.6 acs.org |

| (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol | α-unsubstituted aldehydes (mean) | 92.8 acs.org |

| (S)-2-morpholino-1,2,2-triphenylethanol | α-substituted aldehydes (mean) | 96.8 acs.org |

| (S)-2-morpholino-1,2,2-triphenylethanol | α-unsubstituted aldehydes (mean) | 91.8 acs.org |

| (R)-2-piperidino-1,1,2-triphenylethanol | Dicobalt hexacarbonyl complexes of α,β-acetylenic aldehydes | 96-99 irbbarcelona.org |

The enantioselective addition of dimethylzinc (B1204448) to aldehydes presents a greater challenge due to the lower reactivity of dimethylzinc compared to diethylzinc. thieme-connect.com Nevertheless, derivatives of this compound have been successfully employed as ligands in this reaction. A study focused on assessing the optimal N,N-substitution for 2-dialkylamino-1,1,2-triphenylethanol ligands found that ligands bearing flexible alkyl chains on the nitrogen atom, synthesized via epoxide-ring opening of (S)-triphenyloxirane, were effective. ursa.cat When tested in the addition of dimethylzinc to aldehydes, these ligands, along with 2-piperidino-1,1,2-triphenylethanol, allowed for the determination of structural features that enhance catalytic activity and selectivity. ursa.cat

The development of practical methods for the highly enantioselective arylation of aldehydes is of significant interest. 2-Piperidino-1,1,2-triphenylethanol has been identified as an exceptional catalyst for this transformation. ursa.catacs.org When used with a 2/1 mixture of diethylzinc and diphenylzinc (B92339), it facilitates the transfer of a phenyl group to aldehydes, yielding chiral diarylcarbinols with enantiomeric excesses of up to 99%. ursa.catacs.org A remarkable feature of this catalytic system is its efficiency even at very low catalyst loadings; using as little as 0.5 mol % of the ligand still provides excellent enantiocontrol, with a 93.7% ee being achieved. ursa.catacs.org The effect of temperature on the enantioselectivity of this reaction has also been investigated, and for the reaction with p-tolylaldehyde, the inversion temperature was determined to be 10 °C. ursa.catacs.org

Table 2: Enantioselective Arylation of Aldehydes using 2-Piperidino-1,1,2-triphenylethanol

| Aldehyde | Catalyst Loading (mol %) | Enantiomeric Excess (ee) (%) |

| Various arylaldehydes | 10 | up to 99 ursa.catacs.org |

| p-Tolylaldehyde | 0.5 | 93.7 ursa.catacs.org |

Applications in Asymmetric Hydrogenation

While the primary focus has been on organozinc additions, derivatives of this compound have also found application in the field of asymmetric hydrogenation. For instance, palladium- and ruthenium-based catalysts incorporating chiral phosphine (B1218219) ligands derived from compounds like (S)-2-amino-1,1,2-triphenylethanone can be used for the reduction of ketones under high pressure of hydrogen gas. A representative protocol using a Ru-(S)-BINAP catalyst for the reduction of (S)-2-amino-1,1,2-triphenylethanone at 70°C and 80 bar of H₂ resulted in an 88% yield and a 96% ee. The rigid structure of the triphenylethanol backbone is thought to contribute to the stability of the transition states in these reactions, enhancing selectivity.

Role in Other Metal-Catalyzed Asymmetric Transformations

The utility of this compound and its derivatives extends beyond organozinc additions and hydrogenation. These compounds serve as versatile chiral ligands in a range of other metal-catalyzed asymmetric transformations. For example, they have been employed in the development of new catalysts for enantioselective epoxidations of α,β-unsaturated ketones and borane-mediated ketoxime ether reductions. The steric bulk created by the three phenyl groups is a key factor in achieving high stereochemical control in these catalytic cycles. Furthermore, the amino group of this compound can participate in nucleophilic substitution reactions, allowing for the synthesis of a wide variety of substituted derivatives with tailored properties for specific catalytic applications.

Chiral Auxiliaries in Stereoselective Organic Synthesis

Chiral auxiliaries function by being covalently attached to a prochiral substrate, forming a new compound. The inherent chirality of the auxiliary then creates a diastereomeric relationship and influences the environment around the reactive center. This steric and electronic bias forces an incoming reagent to attack from a specific face, leading to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product.

Amino alcohols like this compound are frequently converted into cyclic derivatives, such as oxazolidinones, to be used as chiral auxiliaries. williams.eduresearchgate.net The resulting heterocyclic structure provides a rigid scaffold that locks the conformation of the attached substrate, enhancing the predictability and effectiveness of the stereochemical induction. The three phenyl groups of this compound provide significant steric bulk, which is a key feature for an effective chiral auxiliary, as it creates a highly differentiated environment to guide the approach of reagents.

One of the most well-established applications for chiral auxiliaries derived from amino alcohols is in diastereoselective alkylation reactions. williams.educornell.edu An auxiliary based on this compound can be used to control the formation of new stereocenters with high precision.

The general process involves several steps:

Acylation: The chiral auxiliary, for instance, an oxazolidinone formed from this compound, is first acylated with an acyl group (e.g., a propionyl group). williams.edu

Enolate Formation: The resulting N-acylated oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures. This deprotonation step selectively forms a rigid, chelated (Z)-enolate. williams.edu

Stereoselective Alkylation: The enolate is then exposed to an electrophile, such as an alkyl halide (e.g., allyl iodide or benzyl (B1604629) bromide). The bulky phenyl groups of the auxiliary block one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This results in the formation of one diastereomer in significant excess over the other. williams.eduresearchgate.net

Auxiliary Cleavage: Finally, the alkylated product is treated (e.g., via hydrolysis) to remove the chiral auxiliary, yielding the desired carboxylic acid or its derivative in high enantiomeric purity. The auxiliary itself can often be recovered. williams.edu

The success of this strategy relies on the high diastereoselectivity of the alkylation step, which is often excellent for auxiliaries that provide rigid chelation and significant steric hindrance.

Table 1: Representative Diastereoselective Alkylation using a this compound-derived Oxazolidinone Auxiliary

| Electrophile | Base | Product | Diastereomeric Ratio (dr) | Yield | Reference |

| Allyl Iodide | NaN(TMS)₂ | α-Allylated Carboxylic Acid | >98:2 | High | williams.edu |

| Benzyl Bromide | LDA | α-Benzylated Carboxylic Acid | >95:5 | High | |

| Ethyl Triflate | LiHMDS | α-Ethylated Carboxylic Acid | >85:15 | Good | nih.gov |

This table presents representative data based on similar systems to illustrate the expected high diastereoselectivity.

Kinetic resolution is a powerful method for separating a racemic mixture (a 50:50 mixture of two enantiomers). The process relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, becoming enriched in the product, while the slower-reacting enantiomer is left behind as unreacted starting material. Derivatives of this compound are effective as chiral ligands in catalyst systems used for these resolutions. researchgate.netthieme-connect.com

A prominent application is the kinetic resolution of racemic terminal epoxides. nih.govthieme-connect.de Epoxides are valuable synthetic intermediates, and their resolution provides access to enantiomerically pure epoxides and 1,2-diols, which are important chiral building blocks. nih.gov In a typical hydrolytic kinetic resolution (HKR), a chiral catalyst, often a (salen)Co(III) complex, is used with a small amount of water. nih.gov The catalyst, which can incorporate a chiral ligand derived from an amino alcohol, selectively catalyzes the hydrolysis of one epoxide enantiomer, leaving the other unreacted and thus enantiomerically enriched. nih.gov N,N-dialkyl derivatives of this compound have been shown to be highly effective ligands for the enantioselective addition of organozinc reagents to aldehydes, a process that can be applied to the kinetic resolution of racemic aldehydes. researchgate.netacs.org

Another advanced strategy is dynamic kinetic resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized (converted back into the racemic mixture) in situ. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. researchgate.net This has been applied to the synthesis of α-amino acids, where α-bromo tertiary amides derived from L-amino acids undergo nucleophilic substitution in a DKR process to yield enantiomerically pure products. researchgate.net

Table 2: Examples of Kinetic Resolution Processes Involving Amino Alcohol Derivatives

| Process Type | Substrate | Role of Amino Alcohol Derivative | Outcome | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | Racemic Aldehydes | Ligand for Diethylzinc Addition | Enantioenriched Alcohol | Up to 92% | thieme-connect.com |

| Hydrolytic Kinetic Resolution (HKR) | Terminal Epoxides | Ligand for (salen)Co(III) Catalyst | Enantioenriched Epoxide & Diol | Up to >99% | nih.gov |

| Dynamic Kinetic Resolution (DKR) | α-Bromo Tertiary Amides | Chiral Auxiliary Source | Enantiopure Diketopiperazines | >98% | researchgate.net |

| Kinetic Resolution | Racemic Epoxides | Organocatalyst for CO₂ addition | Enantioenriched Carbonate & Epoxide | Moderate | nih.gov |

Performance Assessment Metrics: Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The success of any stereoselective synthesis is quantified by specific performance metrics, primarily the diastereomeric ratio (dr) and the enantiomeric excess (ee). nih.govnih.gov

Diastereomeric Ratio (dr): When a new stereocenter is created in a molecule that already contains a chiral center (as in the case of using a chiral auxiliary), the products are diastereomers. The diastereomeric ratio (dr) measures the ratio of the major diastereomer to the minor diastereomer(s). For a reaction producing two diastereomers, D1 and D2, it is expressed as:

dr = [D1] / [D2]

For example, a dr of 98:2 indicates a highly selective reaction where 98% of the product is the desired diastereomer. williams.edu This is a direct measure of the stereocontrol exerted by the chiral auxiliary during the reaction. nih.gov

Enantiomeric Excess (ee): After the chiral auxiliary is removed, or in reactions that produce enantiomers directly (like kinetic resolution), the enantiomeric purity of the product is measured by its enantiomeric excess (ee). It describes the degree to which one enantiomer is present in excess of the other in a mixture. It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or fractions of the R- and S-enantiomers, respectively. An ee of 100% signifies an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture. In kinetic resolution, high ee values for both the product and the recovered starting material are indicative of a highly efficient process. nih.gov For instance, derivatives of this compound have been used as ligands in reactions that yield products with ee values between 94-97%. acs.org

Both dr and ee are critical for evaluating the effectiveness of a chiral auxiliary like this compound. A high dr in the key bond-forming step, followed by a non-racemizing cleavage of the auxiliary, will translate to a high ee in the final product, which is the ultimate goal of asymmetric synthesis. nih.gov

Mechanistic Investigations of Catalytic Processes Involving 2 Amino 1,1,2 Triphenylethanol

Elucidation of Active Catalytic Species

In the presence of dialkylzinc or diarylzinc reagents, 2-amino-1,1,2-triphenylethanol does not act as a catalyst on its own. Instead, it reacts with the organozinc compound to form the true active catalytic species. The primary step involves an acid-base reaction where the acidic proton of the hydroxyl group and a proton from the amino group are abstracted by the alkyl or aryl group of the organozinc reagent, leading to the formation of a zinc alkoxide.

For instance, in the well-studied addition of diethylzinc (B1219324) (Et₂Zn) to aldehydes, the this compound ligand reacts with Et₂Zn to form a dimeric zinc complex. This complex features a six-membered ring where two ligand molecules bridge two zinc atoms. This dimeric structure is considered the resting state of the catalyst. The catalytically active species is believed to be a monomeric zinc complex formed from this dimer. ursa.cat

In reactions involving mixtures of zinc reagents, such as diphenylzinc (B92339) (Ph₂Zn) and diethylzinc (Et₂Zn), the situation is more complex. Gas evolution experiments and computational modeling suggest that mixed zinc species like ethylphenylzinc (EtPhZn) are formed. ursa.catacs.org The formation of these mixed species is critical as they can minimize the uncatalyzed, non-selective background reaction. ursa.catacs.org Kinetic studies indicate that the formation of an active site with an ethyl group attached to the zinc (ONZn-Et) is kinetically favored over one with a phenyl group (ONZn-Ph). ursa.catacs.org However, scrambling between the ethyl and phenyl groups on the zinc center can occur during the reaction. ursa.cat

Postulated Reaction Pathways and Intermediates

The catalytic cycle for the addition of organozinc reagents to aldehydes, mediated by amino alcohols like this compound, is generally accepted to proceed through a series of well-defined intermediates. A proposed catalytic cycle, often modeled using computational methods like PM3, outlines this pathway. researchgate.net

The key steps in the postulated mechanism are:

Catalyst Formation: The chiral amino alcohol reacts with the organozinc reagent (e.g., dialkylzinc) to form the active zinc-aminoalkoxide catalyst. ursa.cat

Substrate Coordination: The aldehyde substrate coordinates to the Lewis acidic zinc center of the catalyst. This brings the aldehyde into the chiral environment created by the ligand.

Group Transfer: The alkyl or aryl group from the zinc atom is transferred to the carbonyl carbon of the aldehyde. This occurs via a cyclic transition state.

Product Formation and Release: The resulting zinc alkoxide of the product is formed. An exchange with another molecule of the organozinc reagent regenerates the active catalyst and releases the product alkoxide, which is then protonated upon workup to yield the chiral secondary alcohol.

Transition State Modeling and Analysis

Computational chemistry has been an invaluable tool for understanding the stereoselectivity of reactions catalyzed by this compound and its derivatives. Transition state modeling, often using methods like PM3(tm) or IMOMM (Integrated Molecular Orbital and Molecular Mechanics), has been employed to analyze the structures and energies of the possible transition states. ursa.catacs.org

For the addition of diethylzinc to benzaldehyde (B42025) catalyzed by (R)-2-piperidino-1,1,2-triphenylethanol (a derivative), four possible transition states are considered: anti-Si, syn-Re, anti-Re, and syn-Si. acs.org Calculations have shown that the anti-Si transition state is the lowest in energy, which correctly predicts the formation of the (S)-alcohol as the major product. ursa.catacs.org The energy differences between these transition states correlate well with the experimentally observed enantiomeric excesses. ursa.catacs.org

Key findings from transition state analysis include:

The transition states are often modeled as tricyclic structures. ursa.catacs.org

Anti transition state structures are generally favored over syn structures due to reduced electrostatic repulsion. ursa.cat

The model can correctly predict the sense of stereoinduction; for example, using the (R)-ligand leads to the (S)-product. ursa.cat

Interestingly, modeling predicts that a catalyst containing a phenyl-zinc bond (ONZn-Ph) should be inherently more selective than one with an ethyl-zinc bond (ONZn-Et), a finding that aligns with some experimental observations where high selectivity is seen using only Ph₂Zn. ursa.catacs.org

Table 1: Calculated Relative Energies of Transition States for Diethylzinc Addition to Benzaldehyde

| Transition State | Relative Energy (kcal·mol⁻¹) | Predicted Outcome |

| anti-Si | 0.0 | Major Product |

| syn-Re | 2.7 | Minor Product |

| anti-Re | 4.7 | Minor Product |

| syn-Si | 5.9 | Minor Product |

| Data sourced from IMOMM calculations for the reaction catalyzed by (R)-2-piperidino-1,1,2-triphenylethanol. acs.org |

Kinetic Studies of Catalyzed and Uncatalyzed Reactions

Kinetic investigations have demonstrated that:

Diarylzinc reagents are several orders of magnitude more reactive towards aldehydes than dialkylzinc reagents, leading to a more significant background reaction. ursa.cat

The use of a Ph₂Zn/Et₂Zn mixture effectively suppresses this uncatalyzed pathway. It is suggested that a less reactive mixed species, EtPhZn, is formed, which minimizes the direct, non-selective addition of the highly reactive Ph₂Zn. ursa.catacs.org

The effect of temperature on enantioselectivity has been studied, revealing an "inversion temperature" (Tinv). For the phenylation of p-tolylaldehyde catalyzed by a derivative of this compound, this temperature was found to be approximately 10 °C. ursa.cat Operating at or below this temperature can optimize enantioselectivity, allowing for lower catalyst loadings without significant loss of performance. ursa.catacs.org

In Situ Spectroscopic Monitoring (e.g., FT-IR)

To observe the reaction in real-time and identify transient species, in situ spectroscopic techniques are employed. In situ Fourier-transform infrared (FT-IR) spectroscopy has been used to monitor the kinetics of both the catalyzed and uncatalyzed arylation of aldehydes. ursa.catacs.org This technique allows for the continuous measurement of the concentration of the aldehyde reactant over time, providing data to determine reaction rates under various conditions. These studies have confirmed the rate differences between the catalyzed and uncatalyzed reactions and have supported the hypothesis that mixed zinc reagents form to temper reactivity. ursa.cat Other techniques like NMR spectroscopy, including DOSY (Diffusion-Ordered Spectroscopy) and multinuclear NMR, have also been applied to study the in situ formation of catalytic species from amino alcohols and boranes in related systems, providing a powerful methodology for mechanistic elucidation. mdpi.com

Role of Chiral Environment in Inducing Stereoselectivity

The high degree of stereoselectivity achieved with this compound and its derivatives is a direct consequence of the well-defined chiral environment they create around the reactive center. ntu.edu.sglibretexts.org A prochiral molecule, like an aldehyde, can be converted into a chiral product when it reacts within this chiral environment. ntu.edu.sglibretexts.org

The mechanism of stereoinduction is based on several factors:

Steric Hindrance: The bulky phenyl groups on the ligand create a sterically demanding pocket. When the aldehyde coordinates to the zinc atom, it is forced to adopt a specific orientation to minimize steric clashes with these groups.

Facial Selectivity: The ligand's structure effectively blocks one face of the aldehyde's carbonyl group (either the Re or Si face). The incoming nucleophile (the alkyl or aryl group from the zinc) is therefore directed to attack the opposite, more accessible face. For example, (R)-2-piperidino-1,1,2-triphenylethanol exclusively catalyzes the phenyl addition to the Si face of the aldehyde. ursa.cat

Rigid Transition State: The formation of a rigid, cyclic transition state locks the aldehyde and the nucleophile into a specific three-dimensional arrangement, ensuring a highly selective transfer. ursa.cat The stereochemical outcome is consistent with established models, such as the Noyori model for dialkylzinc additions. ursa.cat

The combination of these effects in the transition state assembly leads to a significant energy difference between the pathways leading to the two possible product enantiomers, resulting in the high enantiomeric excesses observed experimentally.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has been employed to model the formation of active catalytic species and to understand the electronic factors governing reaction pathways. For instance, in the context of the enantioselective arylation of aldehydes, DFT calculations were used to model the formation of ethylphenylzinc (EtPhZn) from diethylzinc (B1219324) (Et₂Zn) and diphenylzinc (B92339) (Ph₂Zn). These calculations supported the hypothesis that the exchange of ethyl and phenyl groups is a kinetically facile process, leading to a mixed zinc species that minimizes non-selective background reactions. ursa.cat

DFT has also been used to investigate the geometric and electronic structure of related molecules, such as in the study of a pentacoordinate silicon complex with a chiral backbone derived from 2-amino-1,1,2-triphenylethanol. The calculations accurately reproduced the experimentally observed crystal structures of two co-crystallizing rotamers, confirming their structures and providing insight into their interconversion. researchgate.net Furthermore, periodic DFT calculations have been utilized to understand the electronic structure of metal-molecule-metal contacts, which can be relevant for understanding the interaction of this compound-based catalysts with metal surfaces or nanoparticles. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful tool for studying large, complex systems, such as a catalyst interacting with its environment. These approaches treat the electronically active region of the system (e.g., the catalytic site) with a high-level quantum mechanical method, while the remainder of the system is described by a more computationally efficient molecular mechanics force field. cecam.org

A notable application of QM/MM in the context of catalysts similar to this compound is the study of the enantioselective addition of diethylzinc to benzaldehyde (B42025), promoted by (R)-2-piperidino-1,1,2-triphenylethanol. acs.org Using the Integrated Molecular Orbital and Molecular Mechanics (IMOMM) procedure, researchers were able to accurately reproduce both the sign and the value of the observed enantioselectivity. acs.org The calculations revealed the relative energies of the four possible transition states, providing a detailed understanding of the stereochemical outcome. acs.org Such studies highlight the capability of QM/MM methods to elucidate reaction mechanisms and predict stereoselectivity in complex catalytic systems. cecam.orgacs.org The accuracy of QM/MM simulations can be further enhanced by employing advanced models like the Drude oscillator model, although this comes at an increased computational cost. mdpi.com

Computational Modeling of Chiral Recognition and Substrate Binding

Computational modeling plays a pivotal role in understanding how chiral catalysts like this compound recognize and bind to substrates, leading to enantioselective transformations. The "three-point interaction model" is a fundamental concept in explaining chiral recognition, where a chiral selector forms at least three points of interaction with one enantiomer of a substrate, leading to a more stable diastereomeric complex compared to the other enantiomer. nih.gov

In the context of the addition of organozinc reagents to aldehydes catalyzed by amino alcohols, computational models have been used to visualize and analyze the transition state structures. These models help in understanding the repulsive and attractive interactions between the catalyst, the substrate, and the reagent that dictate the stereochemical outcome. For example, the enantioselectivity in these reactions often arises from repulsive interactions between the alkyl groups of the organozinc reagent and the substituents on the chiral ligand. researchgate.net

Prediction of Enantioselectivity and Diastereoselectivity

A significant goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of enantioselectivity. Quantitative Structure-Selectivity Relationship (QSSR) models have been developed to correlate the structural features of chiral catalysts with their observed enantioselectivities. acs.orgresearchgate.net These models often utilize descriptors derived from 3D structures and can provide reliable predictions for new, untested catalysts. acs.orgresearchgate.net

Conformational Landscape Mapping via Computational Methods

The catalytic activity and selectivity of a molecule like this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are essential for mapping the conformational landscape of such molecules, identifying the low-energy conformers that are likely to be involved in the catalytic cycle. mdpi.comfrontiersin.org

Conformational analysis helps in understanding the relationships between energy and geometry, which are influenced by steric and electronic factors. mdpi.com For amino alcohols, intramolecular hydrogen bonding, particularly between the hydroxyl and amino groups, plays a crucial role in stabilizing certain conformations. frontiersin.org By comparing experimental data with computational results, the accuracy of different theoretical methods in reproducing structural parameters can be assessed. frontiersin.org For instance, DFT calculations have been shown to reproduce well the structures of different rotamers of a silicon complex derived from this compound. researchgate.net

Structure Activity/selectivity Relationship Sar/ssr in 2 Amino 1,1,2 Triphenylethanol Derived Ligands

Impact of N-Substitution Patterns on Catalytic Efficiency

The nature of the substituent on the nitrogen atom of 2-amino-1,1,2-triphenylethanol-derived ligands profoundly influences their catalytic activity. Research has consistently shown that the size and conformation of the N-substituents are key determinants of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes.

A systematic study on the N,N-dialkylation of (S)-2-amino-1,2,2-triphenylethanol and the subsequent performance of these ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) demonstrated that N,N-dialkylated derivatives with cyclic structures, such as pyrrolidinyl and morpholino groups, exhibit high enantioselectivities, ranging from 94-97%. acs.org In contrast, ligands with flexible, open-chain N-alkyl substituents generally show a decrease in both enantioselectivity and conversion rates. ursa.cat For instance, while the N,N-dimethyl substituted amino alcohol provides good enantioselectivity (85% ee), a significant drop is observed with the N,N-diethylamino derivative (21% ee). ursa.cat This suggests that the rigidity imposed by cyclic N-substituents is beneficial for creating a well-defined and effective chiral environment around the catalytic center.

The steric bulk of the N-substituent also plays a crucial role. While some bulk is necessary for effective stereochemical control, excessive steric hindrance can be detrimental. For example, in the addition of dimethylzinc (B1204448) to aldehydes, it was found that small alkyl groups on the chelating nitrogen lead to much better enantiocontrol. ursa.cat This is attributed to unfavorable steric interactions between bulky N-alkyl groups and the gem-diphenyl moiety of the ligand, which can destabilize the transition state. ursa.cat

| N-Substituent | Reaction | Enantiomeric Excess (ee) | Reference |

| Piperidino | Diethylzinc addition to benzaldehyde | High | ursa.catresearchgate.netacs.org |

| Pyrrolidinyl | Diethylzinc addition to benzaldehyde | 94-97% | acs.org |

| Morpholino | Diethylzinc addition to benzaldehyde | 94-97% | acs.org |

| N,N-dimethyl | Dimethylzinc addition to benzaldehyde | 85% | ursa.cat |

| N,N-diethyl | Dimethylzinc addition to benzaldehyde | 21% | ursa.cat |

| N,N-di-n-propyl | Dimethylzinc addition to benzaldehyde | Low | ursa.cat |

| N,N-di-n-butyl | Dimethylzinc addition to benzaldehyde | Low | ursa.cat |

Steric and Electronic Effects of Structural Modifications

Beyond N-substitution, other structural modifications to the this compound scaffold have significant steric and electronic consequences that dictate catalytic performance. The three phenyl groups on the ethanol (B145695) backbone create a rigid and sterically demanding environment, which is fundamental to achieving high stereochemical control in catalytic reactions. cymitquimica.com

Steric Effects: The triphenylmethyl group provides substantial steric bulk, influencing how the ligand interacts with substrates and reagents. cymitquimica.com This steric hindrance is crucial for creating a chiral pocket that favors the approach of the substrate from a specific direction, leading to high enantioselectivity. For instance, the high efficiency of 2-piperidino-1,1,2-triphenylethanol as a catalyst is partly attributed to the steric shielding provided by the triphenyl moiety. ursa.cat The rigidity of this framework helps to stabilize the transition states in asymmetric reactions.

Rational Design Principles for Enhanced Performance

The rational design of this compound-derived ligands for improved catalytic performance is guided by a combination of experimental observations and computational modeling. The goal is to create ligands with optimized steric and electronic properties for a specific asymmetric transformation.

Key design principles include:

Modularity: The synthesis of these ligands often allows for the independent modification of different parts of the molecule, such as the N-substituents and the aryl groups. ursa.cat This modularity is crucial for rapidly generating and screening a library of ligands to identify the optimal catalyst for a given reaction.

Conformational Rigidity: Introducing conformational constraints, for example, by using cyclic N-substituents or incorporating the ligand into a more rigid scaffold, can pre-organize the catalyst for the desired transformation and reduce the number of non-productive binding modes. ursa.cat

Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) and other computational methods are increasingly used to predict the enantioselectivity of catalysts and to understand the origin of stereochemical control. acs.orgacs.org These studies can model the transition states of the catalyzed reaction and identify key steric and electronic interactions that determine the outcome. For example, computational studies on the diethylzinc addition to benzaldehyde catalyzed by (R)-2-piperidino-1,1,2-triphenylethanol have successfully reproduced the observed enantioselectivity by calculating the relative energies of the possible transition states. acs.org

Quantitative Structure-Selectivity Relationships (QSSR): QSSR models can be developed to correlate the structural features of a series of catalysts with their observed enantioselectivities. acs.org These models can then be used to predict the performance of new, untested ligand designs.

Development of Modular Ligand Systems

The development of modular ligand systems based on the this compound framework has been a significant advancement in asymmetric catalysis. researchgate.net This approach allows for the systematic and efficient optimization of ligand structure for a specific application.

A modular synthesis strategy often begins with a common chiral precursor, such as an enantiomerically pure epoxide, which is then subjected to a series of reactions to introduce diversity at different positions of the molecule. ursa.cat For example, the ring-opening of a chiral triphenyloxirane with various amines can generate a library of N-substituted this compound derivatives. researchgate.net This modularity facilitates the fine-tuning of the ligand's steric and electronic properties to achieve optimal catalytic activity and enantioselectivity. ursa.cat

The concept of modularity has been successfully applied to the development of highly effective catalysts for various reactions, including the addition of organozinc reagents to aldehydes. ursa.catresearchgate.net The ability to easily modify the ligand structure at different stages of the synthesis is a powerful tool for catalyst discovery and optimization. ursa.cat This approach, often combined with high-throughput screening methods, accelerates the identification of lead catalyst candidates for a wide range of asymmetric transformations.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations

While 2-amino-1,1,2-triphenylethanol and its derivatives have proven highly effective as ligands in well-established reactions like the enantioselective addition of organozinc reagents to aldehydes, the full extent of their catalytic potential remains an active area of investigation. acs.orgresearchgate.netthieme-connect.com The unique steric and electronic properties conferred by its three phenyl groups and the vicinal amino and hydroxyl moieties suggest its applicability in a broader range of catalytic cycles. smolecule.com

Future research is geared towards harnessing this scaffold for novel catalytic transformations. Areas of interest include:

Asymmetric C-C Bond Formations: Beyond simple additions to aldehydes, researchers are exploring more complex carbon-carbon bond-forming reactions. This includes asymmetric arylations and the development of catalysts for challenging substrates. For instance, the derivative 2-piperidino-1,1,2-triphenylethanol has shown outstanding efficacy in the arylation of aldehydes. acs.org

Oxidation and Reduction Reactions: The inherent functional groups of the molecule, an amino group and a hydroxyl group, can be chemically modified. This opens the door to developing new catalysts where the scaffold actively participates in redox transformations, potentially leading to novel enantioselective oxidations or reductions of a wider range of substrates.

Photocatalysis: The development of novel photocatalysts is a burgeoning field of organic chemistry. ims.ac.jp Future work could involve designing derivatives of this compound that can act as chiral ligands in visible-light-induced transformations, combining the principles of photoredox catalysis with asymmetric induction.

A summary of established and potential catalytic applications is presented below.

| Reaction Type | Catalyst/Ligand System | Outcome |

| Enantioselective Ethylation of Aldehydes | (S)-2-dialkylamino-1,2,2-triphenylethanols with Diethylzinc (B1219324) | High enantioselectivity (94-97% ee) for the corresponding secondary alcohols. acs.org |

| Enantioselective Arylation of Aldehydes | 2-piperidino-1,2,2-triphenylethanol with Et2Zn/Ph2Zn | Excellent enantiocontrol (up to 99% ee) for chiral diarylcarbinols, even at low catalyst loading (0.5 mol%). acs.org |

| Asymmetric C-H Functionalization | Mono-N-protected amino acids (MPAAs) as ligands for Palladium | A general concept where amino acid-derived ligands direct the functionalization of C-H bonds, a potential future direction for amino alcohol-derived ligands. mdpi.com |

Integration into Multi-Component or Cascade Reactions

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. conicet.gov.ar Integrating the chiral influence of this compound into these sophisticated processes is a significant emerging trend.

Multi-Component Reactions: Research has demonstrated the successful use of chiral amino alcohols, including derivatives of this compound, in assembling complex molecular architectures. A notable example is a four-component reaction to assemble chiral N-B heterocycles, where (R)-2-amino-1,2,2-triphenylethanol serves as the chiral source to create a complex boron chelate. researchgate.net This strategy provides rapid access to structurally diverse and biologically relevant scaffolds.

Cascade Reactions: The development of enzymatic cascade reactions for synthesizing chiral amino alcohols highlights the power of sequential transformations. nih.gov A key goal is to design synthetic catalysts based on the this compound framework that can initiate or control a cascade sequence. beilstein-journals.org This could involve a single catalyst promoting multiple bond-forming events in one pot, significantly streamlining synthetic routes to complex chiral molecules. For example, a catalyst could first facilitate an enantioselective addition, with the resulting product then undergoing a subsequent intramolecular cyclization or rearrangement, all under the stereochemical control of the original catalyst. rsc.org

Development of Immobilized or Recoverable Catalytic Systems

The synthesis of chiral ligands like this compound can be resource-intensive. Therefore, a major thrust in green chemistry and industrial process development is the creation of immobilized or recoverable catalytic systems. This allows the expensive chiral catalyst to be easily separated from the reaction mixture and reused multiple times, improving both the economic and environmental viability of the process.

Methods for catalyst immobilization include covalent bonding, adsorption, or encapsulation onto various supports. nih.gov

| Support Material | Immobilization Strategy | Advantages |

| Polymers (e.g., Polystyrene) | Covalent attachment via functionalized linkers (e.g., Merrifield resin). nih.gov | Robust, widely used in solid-phase synthesis, compatible with various reaction conditions. |

| Inorganic Supports (e.g., Silica) | Covalent binding to the surface, often functionalized with reagents like APTES to form stable amide bonds. nih.gov | High surface area, tunable pore size, thermal and mechanical stability. |

| Natural Polymers (e.g., Chitosan) | Coordination of metal ions to the polymer backbone, which is decorated with chiral ligands. mdpi.com | Biodegradable, abundant, and provides a biocompatible environment for the catalytic center. |

| Metal-Organic Frameworks (MOFs) | Incorporation of the catalytic moiety as a linker or guest within the porous framework. nih.gov | Extremely high surface area, well-defined and tunable pore structures. |

While specific examples of immobilized this compound are emerging, the principles are well-established. nih.gov Future work will focus on optimizing the linking strategy to ensure the catalyst retains its high activity and selectivity after immobilization and demonstrating its robustness over numerous reaction cycles. The development of reusable copper/chitosan-based catalysts for various organic transformations serves as a successful model for this approach. mdpi.com

Design of Next-Generation Chiral Scaffolds Inspired by this compound

The structure of this compound serves as a powerful blueprint for the design of new families of chiral ligands and organocatalysts. researchgate.net Its success is attributed to a combination of features: the rigid 1,2-amino alcohol backbone for chelation and the significant steric bulk of the three phenyl groups that create a well-defined chiral pocket. cymitquimica.com Researchers are now systematically modifying this scaffold to fine-tune its properties and create "next-generation" catalysts with enhanced activity, selectivity, or substrate scope.

This design approach involves several strategies:

Steric and Electronic Tuning: Replacing one or more of the phenyl groups with other substituted aryl or alkyl groups to precisely modify the steric environment and electronic properties of the catalyst.

Backbone Modification: Altering the core amino alcohol structure, for example, by introducing different substituents on the nitrogen or carbon atoms to change chelation properties or introduce new functionalities.

Incorporation into Larger Frameworks: Using the amino alcohol as a building block for more complex, nature-inspired molecular scaffolds or incorporating it into peptide chains to mimic enzymatic active sites. mdpi.comconicet.gov.ar

The ultimate goal is to move from a single successful ligand to a "toolkit" of related chiral scaffolds, where each is optimized for a specific class of transformation. This rational design approach, inspired by the proven efficacy of this compound, is a key driver of innovation in asymmetric catalysis.

Q & A

Q. What are the established synthetic routes for enantiomerically pure (R)- or (S)-2-amino-1,1,2-triphenylethanol?

The enantioselective synthesis involves reacting (S)-triphenylethylene oxide with diisopropoxytitanium(IV) diazide in benzene at 70°C to yield (S)-2-azido-1,2,2-triphenylethanol. Catalytic hydrogenation reduces the azide group to an amine, producing (S)-2-amino-1,1,2-triphenylethanol. This method ensures regioselectivity and stereospecificity, critical for high enantiomeric purity .

Q. How does 2-amino-1,1,2-triphenylethanol function as a chiral ligand in the ethylation of aldehydes?

The amino alcohol coordinates with zinc reagents (e.g., Et₂Zn/Ph₂Zn mixtures) to form a chiral catalyst. The active site involves an ONZn-Et moiety, which facilitates phenyl or ethyl transfer to aldehydes via a tricyclic transition state. This mechanism achieves enantioselectivities up to 99% ee, as demonstrated in the synthesis of diarylcarbinols .

Q. What distinguishes this compound from structurally similar amino alcohol catalysts?

Compared to primary amines (e.g., 1-(2-methoxyphenyl)ethanamine), this secondary amine exhibits superior enantiocontrol in fluorination and borane reduction reactions. Its triphenyl backbone enhances steric hindrance, stabilizing transition states and reducing racemization. Computational models (PM3(tm)) confirm its preference for syn over anti addition pathways .

Advanced Research Questions

Q. How can immobilization of this compound on polymeric supports enhance catalytic utility?

Anchoring the ligand via a "tail-tied" strategy (e.g., using Merrifield resin) minimizes steric interference with the active site. Polystyrene-supported analogs retain >94% ee in aldehyde ethylation, enabling recyclability and integration into continuous-flow systems. Kinetic studies via online FT-IR confirm unchanged reaction rates compared to homogeneous catalysis .

Q. What computational methods validate the stereochemical outcomes of reactions catalyzed by this compound?

Density Functional Theory (DFT) models explain Et/Ph scrambling in mixed zinc species, while PM3(tm) calculations predict syn/anti transition states for phenyl transfer. These models correlate with experimental enantioselectivity trends and guide ligand modifications (e.g., piperidino vs. pyrrolidino substituents) .

Q. How do contradictory enantiomeric excess (ee) values arise when using different catalyst derivatives?

In fluorination reactions, primary amines (e.g., 1-(2-methoxyphenyl)ethanamine) yield higher ee values than secondary amines like this compound. This discrepancy stems from differences in transition-state flexibility and hydrogen-bonding interactions, as shown in comparative kinetic studies .

Q. What experimental strategies optimize reaction conditions for temperature-sensitive enantioselectivity?

Below the inversion temperature (Tinv = 10°C for p-tolylaldehyde), the catalyst favors the opposite enantiomer. Controlled cooling (<0°C) and low catalyst loading (0.5 mol%) improve selectivity. In situ FT-IR monitors background uncatalyzed pathways, enabling precise adjustment of Et₂Zn/Ph₂Zn ratios to suppress nonselective additions .

Q. How does the ligand perform in high-throughput or multistep syntheses of bioactive molecules?

The catalyst enables concise routes to complex targets, such as (+)-incrustoporin, via enantioselective additions to dicobalt hexacarbonyl-acetylenic aldehydes (99% ee). Its robustness in pipelines is attributed to fast reaction kinetics (<4 h) and compatibility with air-sensitive intermediates .

Methodological Notes

- Kinetic Analysis : Use in situ FT-IR to differentiate catalyzed vs. uncatalyzed pathways and quantify mixed zinc species (e.g., EtPhZn) .

- Computational Validation : Pair DFT with experimental ee data to refine transition-state models and predict ligand modifications .

- Immobilization Protocols : Optimize linker length and polymer rigidity to balance catalytic activity and recyclability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.